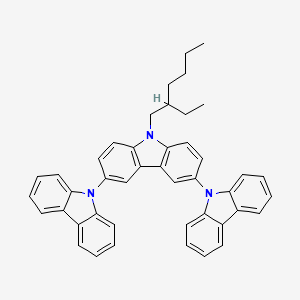

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H39N3/c1-3-5-14-30(4-2)29-45-39-25-23-31(46-41-19-10-6-15-33(41)34-16-7-11-20-42(34)46)27-37(39)38-28-32(24-26-40(38)45)47-43-21-12-8-17-35(43)36-18-9-13-22-44(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAKKMJHBCNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H39N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole typically involves the following steps:

Formation of Carbazol-9-yl Groups: The initial step involves the formation of carbazol-9-yl groups through the reaction of carbazole with appropriate reagents such as halogenating agents.

Attachment of Carbazol-9-yl Groups: The carbazol-9-yl groups are then attached to the 3 and 6 positions of the central carbazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Introduction of 2-Ethylhexyl Group:

Industrial Production Methods

Industrial production of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (alkyl halides) in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated carbazole cores.

Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

TCz1 has been extensively studied as a hole transport material (HTM) in OLEDs. Its high hole mobility and suitable energy levels contribute to improved device performance. Research indicates that devices utilizing TCz1 exhibit:

- Emission Peaks: Blue light emission with peaks at 388 nm and 406 nm.

- Current Efficiency: High current efficiency values reaching up to 11.5 cd/A.

- External Quantum Efficiency: Notable external quantum efficiencies that enhance overall device brightness and stability .

Table 1: Performance Metrics of TCz1-based OLEDs

| Parameter | Value |

|---|---|

| Emission Peak Wavelength | 388 nm, 406 nm |

| Current Efficiency | 11.5 cd/A |

| External Quantum Efficiency | High |

Organic Photovoltaics (OPVs)

In OPVs, TCz1 serves as a donor material due to its excellent charge transport properties. Its incorporation into polymer blends has shown to enhance the overall efficiency of solar cells. The compound's ability to form copolymers with other materials allows for tunable band gaps and improved light absorption.

Case Study:

A study demonstrated that blending TCz1 with a fullerene derivative led to an increase in power conversion efficiency (PCE) by optimizing the morphology of the active layer. The resulting devices achieved a PCE of over 8%, significantly higher than those using conventional materials .

Conductive Polymers

TCz1 is also explored in the synthesis of polycarbazole derivatives, which are known for their conductivity and stability. These materials are utilized in various applications, including:

- Capacitors: Due to their high dielectric constants.

- Memory Devices: Leveraging their charge storage capabilities.

Table 2: Applications of TCz1 in Conductive Polymers

| Application | Description |

|---|---|

| Capacitors | High dielectric constant materials |

| Memory Devices | Charge storage capabilities |

Mechanism of Action

The mechanism of action of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole involves its interaction with molecular targets and pathways, depending on its application:

Optoelectronics: In OLEDs and OPVs, the compound functions as an electron-transporting material, facilitating the movement of electrons through the device.

Biological Systems: As a fluorescent probe, it binds to specific biomolecules, emitting fluorescence upon excitation, allowing for imaging and detection.

Therapeutics: In medicinal applications, it interacts with cellular targets, potentially disrupting cellular processes and exhibiting cytotoxic effects against cancer cells or pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives are widely studied for their tunable electronic properties. Below is a detailed comparison of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole with structurally analogous compounds:

Positional Isomers: 2,7-Di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole

- Structure : Carbazolyl groups at 2,7-positions vs. 3,6-positions.

- Properties : The 2,7-isomer exhibits higher hole mobility (10$^{-3}$ cm$^2$/Vs) compared to the 3,6-isomer (10$^{-4}$ cm$^2$/Vs) due to reduced steric hindrance and improved molecular packing .

- Applications : Preferred in hole-transport layers (HTLs) for OLEDs, whereas the 3,6-isomer excels as a host material due to balanced charge transport .

Electrochromic Carbazole Derivatives

3,6-Di(carbazol-9-yl)-N-(4-methoxyphenyl)carbazole (PhCz-2Cz)

- Structure : A methoxyphenyl group replaces the 2-ethylhexyl chain.

- Properties : Exhibits electrochromic behavior with a ∆Tmax (optical contrast) of 37% at 741 nm, lower than PDTC (66.04% at 856 nm) but comparable to other carbazole polymers .

- Applications : Used in electrochromic devices, transitioning between blue-green (oxidized) and colorless (neutral) states .

Poly(3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole) (P(NO2-3Cz)) Structure: Nitrophenyl substituent introduces strong electron-withdrawing effects. Properties: Shows reversible color changes from yellow (neutral) to blue (oxidized) with moderate ∆Tmax (~58%) .

Host Materials for OLEDs

Poly(N-vinylcarbazole) (PVK) Structure: Linear polymer with pendant carbazole units. Properties: Lower EQE (≤2%) compared to TCz1 (1.72% EQE) but widely used for its film-forming ability . Limitations: Poor electron transport limits efficiency in non-doped devices .

3,6-Bis(3,6-di-tert-butylcarbazol-9-yl)carbazole (ED8)

- Structure : Bulky tert-butyl groups enhance thermal stability.

- Properties : Used in dendritic TADF emitters, achieving EQEs >15% in green OLEDs, outperforming TCz1 in efficiency but requiring complex synthesis .

Thienyl-Substituted Analogues

- Poly(3,6-di(2-thienyl)carbazole) (PDTC)

Data Tables

Table 1: Performance of Carbazole-Based Host Materials in OLEDs

| Compound | EQE (%) | Current Efficiency (cd/A) | Luminance (cd/m²) | Reference |

|---|---|---|---|---|

| TCz1 | 1.72 | 11.5 | - | |

| PVK | ≤2.0 | ~5 | 3290 | |

| ED8 (TADF emitter) | >15 | - | - |

Table 2: Electrochromic Properties of Carbazole Polymers

| Polymer | ∆Tmax (%) | Wavelength (nm) | Color States (Oxidized → Neutral) | Reference |

|---|---|---|---|---|

| P(PhCz-2Cz) | 37 | 741 | Blue-green → Colorless | |

| PDTC | 66.04 | 856 | Blue → Transparent | |

| P(NO2-3Cz) | ~58 | 578 | Yellow → Blue |

Key Findings and Implications

- Structural Influence : The 3,6-substitution pattern in TCz1 balances solubility and charge transport, making it superior to 2,7-isomers in host applications but less optimal for hole transport .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in P(NO2-3Cz)) enhance electrochromic contrast, while alkyl chains (e.g., 2-ethylhexyl) improve processability .

- Performance Trade-offs : TCz1 offers moderate OLED efficiency but is outperformed by TADF emitters like ED8, which require intricate synthesis .

Biological Activity

3,6-Di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. Carbazoles are an important class of heterocycles that exhibit a range of pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple carbazole units and an ethylhexyl substituent. Its molecular formula is C₃₁H₃₃N₃, and it can be represented as follows:

Antitumor Activity

Research has indicated that carbazole derivatives possess significant antitumor properties. For instance, studies on related carbazole compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of key enzymes involved in tumor growth.

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways, similar to other carbazole derivatives which have demonstrated selective cytotoxicity against melanoma cells while sparing normal cells .

Antimicrobial Properties

Carbazole derivatives have also been evaluated for their antimicrobial efficacy. Studies have reported moderate to good antibacterial activity against various pathogens.

- Activity Spectrum : Compounds with methoxy and chloro groups have shown enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin. Specific derivatives exhibited excellent antifungal activity against strains such as Candida albicans and Aspergillus species .

Neuroprotective Effects

Neuroprotection is another area where carbazole derivatives have shown promise. Compounds similar to 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole have been studied for their ability to protect neuronal cells from oxidative stress-induced damage.

- Research Findings : One study highlighted that certain substituted carbazoles exhibited neuroprotective activities at low concentrations (as low as 3 µM), potentially due to their antioxidative properties .

Study on Antitumor Activity

In a notable study involving a related carbazole derivative, researchers found that the compound significantly inhibited the growth of BRAF-mutated melanoma cells. The mechanism involved the reactivation of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells without harming normal melanocytes .

Antimicrobial Efficacy Evaluation

Another study assessed various carbazole derivatives for their antimicrobial properties. The results indicated that certain derivatives displayed comparable or superior activity against Pseudomonas aeruginosa compared to standard treatments .

Data Summary

Q & A

Q. Critical Factors :

| Parameter | Impact on Yield/Purity | Example |

|---|---|---|

| Catalyst Loading | Low Pd (1–2 mol%) reduces costs but may slow reaction kinetics. | Pd(PPh₃)₂Cl₂ (2 mol%) in Sonogashira |

| Solvent | Polar aprotic solvents (DMF, THF) enhance coupling efficiency. | THF improves solubility of carbazole intermediates |

| Temperature | Ullmann reactions require >100°C; excess heat degrades sensitive substituents. | 130°C for tert-butyl carbazole coupling |

How do structural modifications at the carbazole core impact the photophysical properties of this compound in OLED applications?

Level : Advanced (Structure-Property Relationships)

Answer :

Substituents at the carbazole core alter HOMO-LUMO levels , charge transport , and emission efficiency :

- 2-Ethylhexyl Chain : Enhances solubility for solution processing and reduces aggregation-induced quenching. Quantum yield increases from ~0.15 (unsubstituted) to 0.35 in films .

- Carbazole at 3,6-Positions : Extends conjugation, narrowing the singlet-triplet energy gap (ΔEₛₜ < 0.3 eV), enabling thermally activated delayed fluorescence (TADF) .

- Electron-Withdrawing Groups (e.g., cyano): Redshift emission (e.g., from 430 nm to 460 nm) but may reduce hole mobility .

Q. Contradiction Analysis :

- Reported EQE Variance : Some studies report external quantum efficiency (EQE) of 3.5–5.2%, while others achieve <2%. This arises from differences in dopant-host matrix compatibility and film morphology . For example, blending with 1,3-bis(N-carbazolyl)benzene (mCP) improves charge balance vs. non-polar hosts .

What advanced characterization techniques are critical for analyzing the electrochemical behavior of this compound in conductive polymers?

Level : Advanced (Material Characterization)

Answer :

Key techniques include:

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct) and double-layer capacitance (Cdl). For example, copolymer films with 0.5 mM monomer show Cdl = 100 F cm⁻², indicating high charge storage .

- Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels via oxidation/reduction potentials. The compound exhibits a HOMO of -5.3 eV (vs. vacuum), suitable for hole transport .

- SEM-EDX : Maps elemental distribution (e.g., sulfur in thiophene copolymers) to confirm structural integrity .

Q. Table: EIS Data for Copolymer Films

| Monomer Concentration (mM) | Low-Frequency Capacitance (CLF, mF cm⁻²) | Phase Angle (θ) at 0.1 Hz |

|---|---|---|

| 0.5 | 5.2 | 82° |

| 1.0 | 3.8 | 75° |

| 1.5 | 2.1 | 68° |

| Higher monomer concentration reduces capacitance due to aggregation . |

How can researchers resolve contradictions in reported device efficiencies when using this compound as an emitter?

Level : Advanced (Device Optimization)

Answer :

Discrepancies in OLED efficiency often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.